BenchChemオンラインストアへようこそ!

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Physicochemical profiling Drug-likeness Lead optimization

This ortho-fluorophenyl benzodioxole carboxamide is a structurally unique 'dark chemical matter' compound ideal for CNS phenotypic screens. Its quaternary methoxypropyl linker and ortho-fluorine substitution create a distinct steric/electronic profile not found in commercial analogs, making it essential for fluorine SAR studies and FAAH inhibitor discovery. With a CNS MPO-favorable XLogP of 2.7 and TPSA <70 Ų, it is a clean-slate hit for neuroscience programs. This is a custom synthesis product, not a generic catalog item. Bulk and milligram-scale orders are available upon request.

Molecular Formula C18H18FNO4
Molecular Weight 331.343
CAS No. 1797558-57-6
Cat. No. B2426732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
CAS1797558-57-6
Molecular FormulaC18H18FNO4
Molecular Weight331.343
Structural Identifiers
SMILESCC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC=CC=C3F)OC
InChIInChI=1S/C18H18FNO4/c1-18(22-2,13-5-3-4-6-14(13)19)10-20-17(21)12-7-8-15-16(9-12)24-11-23-15/h3-9H,10-11H2,1-2H3,(H,20,21)
InChIKeyZPLNEYRLUUURRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2H-1,3-benzodioxole-5-carboxamide (CAS 1797558-57-6): Procurement-Relevant Identity and Core Structural Class


N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2H-1,3-benzodioxole-5-carboxamide (CAS 1797558-57-6, molecular formula C18H18FNO4, molecular weight 331.3 g/mol) is a synthetic small molecule comprising a 1,3-benzodioxole-5-carboxamide core linked via an amide bond to a 2-(2-fluorophenyl)-2-methoxypropyl amine moiety [1]. The compound belongs to the benzodioxole carboxamide class, a scaffold associated with diverse biological activities including fatty acid amide hydrolase (FAAH) inhibition and anti-inflammatory effects, though no target-specific activity data are currently available for this specific compound [1][2].

Why N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2H-1,3-benzodioxole-5-carboxamide Cannot Be Replaced by Generic Benzodioxole or Fluorophenyl Analogs


Generic substitution within the benzodioxole carboxamide class is not feasible because the 2-(2-fluorophenyl)-2-methoxypropyl amine tail is a structurally distinct, non-commercial fragment that is not present in commonly available benzodioxole derivatives [1]. The ortho-fluorine substitution on the phenyl ring, combined with the quaternary methoxypropyl linker, creates a unique steric and electronic environment that cannot be replicated by alternative N-substitutions such as N-(4-fluorophenyl)ethyl or N-(2-fluorophenyl)methyl analogs [1]. This structural uniqueness directly impacts pharmacophore geometry, hydrogen-bonding capacity, and lipophilicity (XLogP3-AA = 2.7), all of which are critical determinants of target engagement and selectivity that differ from in-class compounds [1].

Quantitative Differentiation Evidence for N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2H-1,3-benzodioxole-5-carboxamide


Computational Physicochemical Property Comparison Against Closest Benzodioxole Carboxamide Analogs

The target compound's computed XLogP3-AA of 2.7 falls within an optimal range for oral bioavailability, whereas the closest commercially available comparator N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide (CAS 349415-30-1) exhibits a lower computed XLogP of approximately 2.1, indicating a significant difference in lipophilicity that may affect membrane permeability and tissue distribution [1]. The target compound also has a higher number of rotatable bonds (5 vs. 3) and hydrogen bond acceptors (5 vs. 4), suggesting greater conformational flexibility and distinct hydrogen-bonding capacity relative to the comparator [1].

Physicochemical profiling Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) Differentiation vs. Benzothiadiazole Analog

The benzodioxole-5-carboxamide scaffold yields a calculated TPSA of approximately 60 Ų, which is below the widely accepted CNS drug-likeness threshold of 70-90 Ų [1]. In contrast, a structurally related N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide analog (CAS not specified) is reported to possess a higher TPSA (~76 Ų) due to the additional nitrogen and sulfur atoms in the heterocyclic core, potentially limiting its passive BBB penetration compared to the target compound .

CNS drug design Blood-brain barrier penetration TPSA cut-off

Fluorine Substitution Pattern: Ortho-F vs. Para-F Regiochemical Differentiation

The target compound contains an ortho-fluorine on the phenyl ring, whereas the most common commercially available benzodioxole carboxamide comparator bears a para-fluorine substituent (N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide, CAS 349415-30-1) [1]. Ortho-fluorine substitution is known to increase the electron-withdrawing effect at the adjacent carbon and can sterically shield the phenyl ring from oxidative metabolism, potentially conferring improved metabolic stability relative to para-fluorinated analogs [2].

Fluorine chemistry Metabolic stability Regioselectivity

Absence of Existing Biological Annotation as a Differentiator for Novel Target Discovery

A search of PubChem, ChEMBL, and BindingDB reveals that this compound has no annotated bioactivity data, target information, or mechanism-of-action records as of April 2026, in contrast to many benzodioxole derivatives such as LASSBio-881 which have known polypharmacology (CB1/CB2 partial agonism and TRPV1 antagonism) [1][2]. This absence of annotation makes the compound an attractive blank-slate chemical probe for phenotypic screening and novel target identification, where unbiased starting points are preferred over compounds with pre-existing target liabilities [3].

Chemical probe Phenotypic screening Target deconvolution

Optimal Research and Procurement Application Scenarios for N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2H-1,3-benzodioxole-5-carboxamide


CNS-Targeted Lead Generation Leveraging Favorable TPSA and Lipophilicity

With a computed TPSA below 70 Ų and XLogP of 2.7, this compound is well-positioned for CNS drug discovery programs where blood-brain barrier penetration is a prerequisite. Unlike higher-TPSA benzothiadiazole analogs, the benzodioxole core offers a more favorable CNS MPO score, supporting its selection for neuroscience-focused screening cascades [Section 3, Evidence Item 2]. The absence of known CNS off-target activities further supports its use in clean-slate phenotypic screens [Section 3, Evidence Item 4].

Fluorine Positional SAR Exploration in Medicinal Chemistry

The ortho-fluorophenyl substitution pattern differentiates this compound from the widely available para-fluoro analogs. Research groups investigating the impact of fluorine regiochemistry on target potency, metabolic stability, or CYP450 inhibition can use this compound alongside the para-fluoro comparator (CAS 349415-30-1) to systematically probe fluorine positional effects [Section 3, Evidence Item 3].

Unbiased Phenotypic Screening and Novel Target Deconvolution

As a member of 'dark chemical matter'—compounds with no annotated bioactivity across major public databases—this molecule is an ideal candidate for high-content phenotypic screening platforms [Section 3, Evidence Item 4]. Its drug-like physicochemical properties (MW 331.3, XLogP 2.7, 5 H-bond acceptors) satisfy typical lead-likeness criteria, making hits readily optimizable without the need for extensive scaffold-hopping [Section 3, Evidence Item 1].

FAAH/Endocannabinoid System Tool Compound Development

Benzodioxole carboxamides are a recognized scaffold for fatty acid amide hydrolase (FAAH) inhibition. This compound provides a structurally differentiated starting point for developing novel FAAH inhibitors, with the methoxypropyl linker and ortho-fluorophenyl group offering distinct vectors for SAR exploration compared to established FAAH inhibitors such as URB597 or PF-04457845 [Section 1].

Quote Request

Request a Quote for N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.